molecular formula C10H15BO4 B14019447 (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid

(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid

Cat. No.: B14019447
M. Wt: 210.04 g/mol
InChI Key: WZHZVBKERKIDHZ-UHFFFAOYSA-N
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Description

(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxymethoxy and dimethyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid derivative.

    Methoxymethoxy Protection: The phenylboronic acid is then subjected to methoxymethoxy protection to introduce the methoxymethoxy group.

    Dimethyl Substitution:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of palladium catalysts for efficient coupling reactions.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Purification: Techniques such as recrystallization or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Solvents: Common solvents include toluene, ethanol, and dichloromethane.

Major Products:

    Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Oxidation Products: Phenols or quinones depending on the reaction conditions.

    Substitution Products: Various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various chemical reactions and applications:

Comparison with Similar Compounds

Uniqueness: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct reactivity and properties compared to other boronic acids. This combination of functional groups enhances its utility in specific chemical reactions and applications.

Properties

Molecular Formula

C10H15BO4

Molecular Weight

210.04 g/mol

IUPAC Name

[2-(methoxymethoxy)-3,4-dimethylphenyl]boronic acid

InChI

InChI=1S/C10H15BO4/c1-7-4-5-9(11(12)13)10(8(7)2)15-6-14-3/h4-5,12-13H,6H2,1-3H3

InChI Key

WZHZVBKERKIDHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C)C)OCOC)(O)O

Origin of Product

United States

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